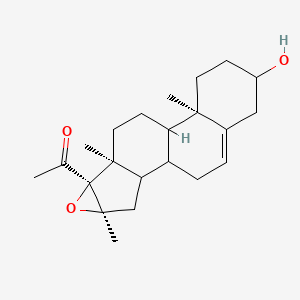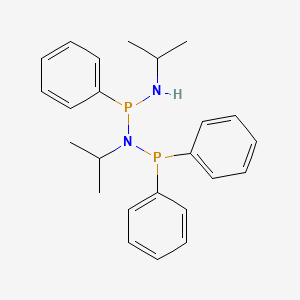
N-(Diphenylphosphino)-N,N'-bis(1-methylethyl)-P-phenylphosphonous diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide is a complex organophosphorus compound It is characterized by the presence of diphenylphosphino and phenylphosphonous diamide groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide typically involves the reaction of diphenylphosphine with appropriate amides under controlled conditions. One common method involves the use of base-catalyzed hydrophosphination, where diphenylphosphine reacts with an alkyne in the presence of a base such as potassium hexamethyldisilazane (KHMDS) to form the desired product . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphine compounds.
Scientific Research Applications
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and stability. The compound can also participate in redox reactions, influencing various molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.
1,1-Diphosphines: These compounds share similar structural features and are used in various catalytic applications.
Uniqueness
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide is unique due to its specific combination of diphenylphosphino and phenylphosphonous diamide groups, which confer distinct chemical properties. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C24H30N2P2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[[diphenylphosphanyl(propan-2-yl)amino]-phenylphosphanyl]propan-2-amine |
InChI |
InChI=1S/C24H30N2P2/c1-20(2)25-28(24-18-12-7-13-19-24)26(21(3)4)27(22-14-8-5-9-15-22)23-16-10-6-11-17-23/h5-21,25H,1-4H3 |
InChI Key |
YTLJFGZETKDFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(C1=CC=CC=C1)N(C(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)

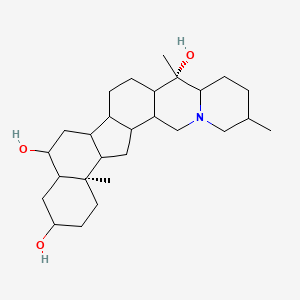
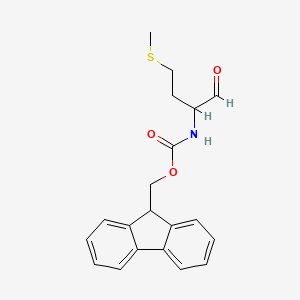
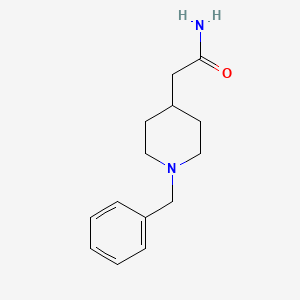
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
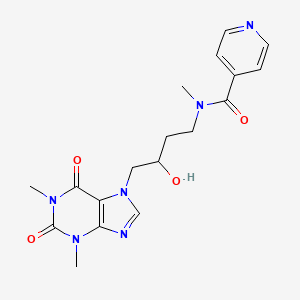
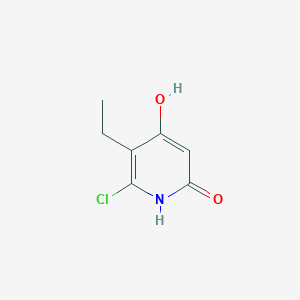
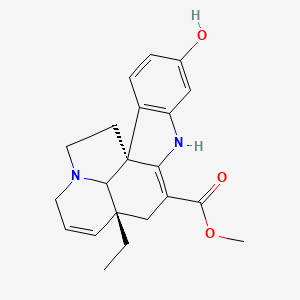
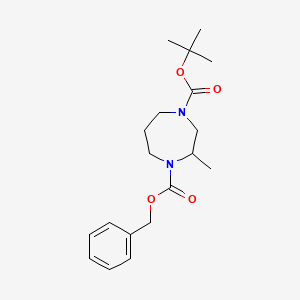
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]propanamide](/img/structure/B14783447.png)
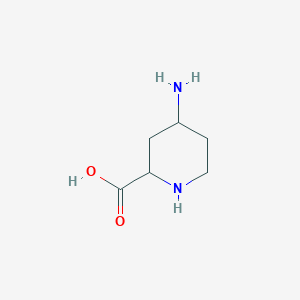
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
